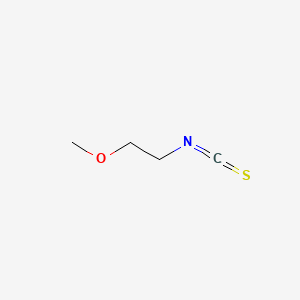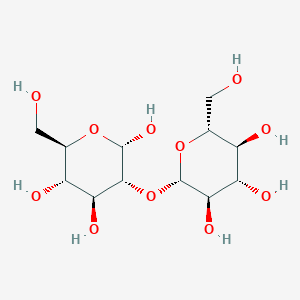
α-ソホロース
説明
Alpha-Sophorose is a naturally occurring sugar molecule found in many plants and fruits, including apples, pears, and grapes. It is a disaccharide composed of two monosaccharides, glucose and fructose. Alpha-sophorose has been studied extensively in recent years due to its potential health benefits. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to have a role in regulating glucose metabolism, which could have implications for the treatment of diabetes.
科学的研究の応用
ソホロリピッドの構成要素
α-ソホロースは、グルコースの二量体である二糖類です。 ソホロリピッドの構成要素です . ソホロリピッドは、特定の種類の酵母によって生成される糖脂質の一種であり、生物修復、化粧品、バイオ界面活性剤として潜在的な用途があります。
グルコースカラメル化の生成物
α-ソホロースは、グルコースのカラメル化生成物です . このプロセスには、糖の熱分解が含まれ、食品科学および料理の用途で使用できます。
セロビオース2-エピメラーゼ(CE)反応
α-ソホロースは、セロビオース2-エピメラーゼ(CE)の反応に関与しており、この酵素は、β-(1→4)結合二糖類の還元末端d-グルコース残基をd-マンノース残基に可逆的にエピメリ化する酵素です . このプロセスは炭水化物代謝に不可欠であり、工業的な炭水化物変換に潜在的な可能性があります。
プレバイオティックエピラクトースの生成
CEは、その反応にα-ソホロースが含まれており、ラクトースからエピラクトースを効率的に生成できます . エピラクトースは、腸内細菌叢を改善できるプレバイオティックオリゴ糖として、優れた生理機能を備えています。
β-マンナン代謝
α-ソホロースは、CEの作用により、β-マンナン代謝に関与しています . このプロセスでは、β-d-マンノピラノシル-(1→4)-d-マンノースをβ-d-マンノピラノシル-(1→4)-d-グルコースにエピメリ化して、さらにリン酸化分解します。
オリゴ糖合成
α-ソホロースは、オリゴ糖の合成に関与する可能性があります . オリゴ糖は重要な治療用途を持ち、β-グルコシダーゼによる逆加水分解による合成は、有用な経路です。しかし、単糖類からの二糖類の変換効率が低いため、大規模生産が制限されています。
作用機序
Target of Action
Alpha-Sophorose is a disaccharide, a dimer of glucose . It differs from other glucose dimers such as maltose in having an unusual β-1,2 bond
Mode of Action
It is known that alpha-sophorose is a component of sophorolipids , which are a class of natural, biodegradable surfactants . These surfactants have found their way as ingredients for environment-friendly cleaning products, cosmetics, and nanotechnological applications .
Biochemical Pathways
Alpha-Sophorose is involved in the biosynthesis of sophorolipids . The sophorolipid biosynthesis starts with glucose as the hydrophilic carbon source and fatty acids, fatty acid methyl esters, triglycerides, or alkanes as the hydrophobic carbon source . All hydrophobic carbon sources are converted into fatty acids, which contain in general 16 or 18 carbon atoms with one or more double bonds .
Result of Action
It is known that alpha-sophorose is a product of the caramelization of glucose .
Action Environment
It is known that alpha-sophorose was isolated from pods of sophora japonica , suggesting that it may be stable in plant-based environments.
生化学分析
Biochemical Properties
Alpha-Sophorose is known to be a potent inducer of cellulase gene expression in the filamentous fungus Trichoderma reesei . It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with beta-glucosidase, an enzyme that hydrolyzes cellobiose into glucose. Alpha-Sophorose is believed to be converted from cellobiose by transglycosylation . This interaction is crucial for the induction of cellulase production, as alpha-Sophorose acts as a signaling molecule that triggers the expression of cellulase genes.
Cellular Effects
Alpha-Sophorose has significant effects on various types of cells and cellular processes. In Trichoderma reesei, alpha-Sophorose induces the production of cellulases, which are enzymes that break down cellulose into simpler sugars . This induction is mediated through cell signaling pathways that involve the activation of specific transcription factors. These transcription factors bind to the promoter regions of cellulase genes, leading to increased gene expression. Additionally, alpha-Sophorose influences cellular metabolism by promoting the utilization of cellulose as a carbon source, thereby enhancing the overall metabolic activity of the cells.
Molecular Mechanism
The molecular mechanism of alpha-Sophorose involves its binding interactions with specific biomolecules. Alpha-Sophorose binds to a receptor protein on the cell surface, which triggers a signaling cascade that leads to the activation of transcription factors . These transcription factors then bind to the promoter regions of cellulase genes, resulting in increased gene expression. Furthermore, alpha-Sophorose may also act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in cellulose degradation. This dual role of alpha-Sophorose as both a signaling molecule and an enzyme modulator highlights its importance in the regulation of cellulase production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Sophorose on cellulase production can vary over time. Studies have shown that the induction of cellulase gene expression by alpha-Sophorose is a time-dependent process, with maximum expression levels observed after a certain period of exposure . The stability and degradation of alpha-Sophorose also play a crucial role in its temporal effects. Alpha-Sophorose is relatively stable under laboratory conditions, but its degradation can lead to a decrease in its effectiveness as an inducer of cellulase production. Long-term studies have indicated that continuous exposure to alpha-Sophorose can result in sustained cellulase production, although the levels may fluctuate over time.
Dosage Effects in Animal Models
The effects of alpha-Sophorose can vary with different dosages in animal models. In studies involving Trichoderma reesei, it has been observed that low doses of alpha-Sophorose are sufficient to induce cellulase production . Higher doses may lead to a saturation effect, where further increases in dosage do not result in a corresponding increase in cellulase production. Additionally, high doses of alpha-Sophorose may have toxic or adverse effects on the cells, leading to reduced viability and metabolic activity. Therefore, it is important to determine the optimal dosage of alpha-Sophorose to achieve the desired effects without causing toxicity.
Metabolic Pathways
Alpha-Sophorose is involved in several metabolic pathways, particularly those related to cellulose degradation. It interacts with enzymes such as beta-glucosidase and cellulases to promote the breakdown of cellulose into glucose . This process involves the hydrolysis of the beta-1,2-glycosidic bond in alpha-Sophorose, resulting in the release of glucose molecules. The glucose produced from the degradation of alpha-Sophorose can then enter various metabolic pathways, including glycolysis and the tricarboxylic acid cycle, to generate energy and other metabolic intermediates.
Transport and Distribution
The transport and distribution of alpha-Sophorose within cells and tissues are mediated by specific transporters and binding proteins. Alpha-Sophorose is taken up by cells through active transport mechanisms, which involve the binding of alpha-Sophorose to transporter proteins on the cell membrane . Once inside the cell, alpha-Sophorose can be distributed to various cellular compartments, where it exerts its effects on cellulase production and other metabolic processes. The localization and accumulation of alpha-Sophorose within the cell are influenced by factors such as the availability of transporter proteins and the metabolic state of the cell.
Subcellular Localization
The subcellular localization of alpha-Sophorose is an important factor in its activity and function. Alpha-Sophorose is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in cellulose degradation . It may also be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, alpha-Sophorose may be directed to the endoplasmic reticulum or the Golgi apparatus, where it can be further processed or modified. The subcellular localization of alpha-Sophorose is crucial for its role as an inducer of cellulase production and its overall impact on cellular metabolism.
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPGCMGAMJNRG-NCFXGAEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20880-64-2, 37169-67-8 | |
| Record name | 2-O-β-D-Glucopyranosyl-α-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20880-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Sophorose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037169678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-β-D-glucopyranosyl-α-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-O-α-D-glucopyranosyl-β-D-glucopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-SOPHOROSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4T1E9L00P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




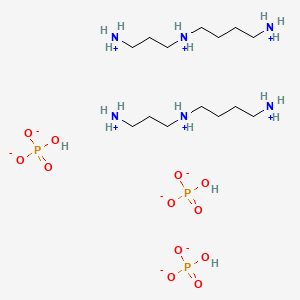

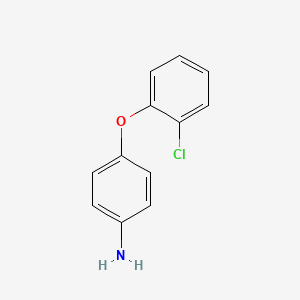
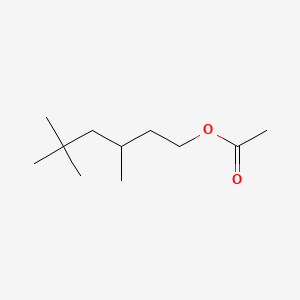

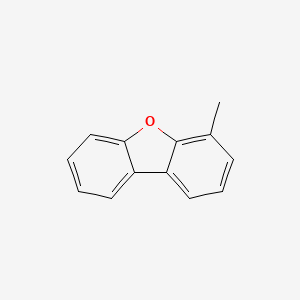



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B1583186.png)
